1-Bromo-3-(difluoromethoxy)-5-methylbenzene 1-Bromo-3-(difluoromethoxy)-5-methylbenzene
Brand Name: Vulcanchem
CAS No.: 1261859-71-5
VCID: VC11682660
InChI: InChI=1S/C8H7BrF2O/c1-5-2-6(9)4-7(3-5)12-8(10)11/h2-4,8H,1H3
SMILES: CC1=CC(=CC(=C1)Br)OC(F)F
Molecular Formula: C8H7BrF2O
Molecular Weight: 237.04 g/mol

1-Bromo-3-(difluoromethoxy)-5-methylbenzene

CAS No.: 1261859-71-5

VCID: VC11682660

Molecular Formula: C8H7BrF2O

Molecular Weight: 237.04 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-(difluoromethoxy)-5-methylbenzene - 1261859-71-5

Description

1-Bromo-3-(difluoromethoxy)-5-methylbenzene is an organic compound with the chemical formula C₈H₇BrF₂O and a CAS number of 1261859-71-5 . This compound belongs to the class of halogenated aromatic compounds, featuring a bromine atom and a difluoromethoxy group attached to a benzene ring. The presence of these substituents significantly influences its chemical reactivity and physical properties.

Synthesis and Preparation

The synthesis of 1-Bromo-3-(difluoromethoxy)-5-methylbenzene typically involves electrophilic aromatic substitution reactions. These reactions require careful control of reaction conditions to maximize the yield of the desired product and minimize side reactions.

Potential Applications:

  • Medicinal Chemistry: The compound could serve as a building block for synthesizing pharmaceuticals due to its halogenated structure.

  • Material Science: Fluorinated compounds are used in developing advanced materials, such as organic semiconductors and liquid crystals.

Safety and Handling

Handling 1-Bromo-3-(difluoromethoxy)-5-methylbenzene requires proper safety precautions due to its potential reactivity and toxicity. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal procedures.

CAS No. 1261859-71-5
Product Name 1-Bromo-3-(difluoromethoxy)-5-methylbenzene
Molecular Formula C8H7BrF2O
Molecular Weight 237.04 g/mol
IUPAC Name 1-bromo-3-(difluoromethoxy)-5-methylbenzene
Standard InChI InChI=1S/C8H7BrF2O/c1-5-2-6(9)4-7(3-5)12-8(10)11/h2-4,8H,1H3
Standard InChIKey UBPUHAFKNSTHEK-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)Br)OC(F)F
Canonical SMILES CC1=CC(=CC(=C1)Br)OC(F)F
PubChem Compound 118270019
Last Modified Nov 23 2023

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